Dimethylamino- vs. Piperidino-Ethyl Ester: LogP Gap of 0.86 with Identical PSA
The target dimethylamino ester exhibits a computed log P of 2.97 versus 3.83 for the piperidino congener—a 0.86 log‑unit difference—while both share a TPSA of 50.8 Ų . The lower log P indicates reduced non‑specific tissue binding and potentially faster onset, while identical PSA preserves similar hydrogen‑bonding capacity.
| Evidence Dimension | Computed log P (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | log P = 2.97 |
| Comparator Or Baseline | Carbanilic acid, 2-methyl-4-propoxy-, 2-piperidinoethyl ester; log P = 3.83 |
| Quantified Difference | Δlog P = 0.86 (target lower) |
| Conditions | Calculated values from the ChemSrc database (method not specified) |
Why This Matters
A 0.86 log‑unit lower lipophilicity can significantly reduce tissue accumulation and systemic half‑life, favoring applications where short‑duration, titratable local anesthesia is desired.
